molecular formula C6H12O2 B8668886 1-hydroxyhexan-2-one

1-hydroxyhexan-2-one

Cat. No.: B8668886
M. Wt: 116.16 g/mol
InChI Key: FDJJNIXWMAWMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxyhexan-2-one is an organic compound with the molecular formula C6H12O2. It is a type of hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-hydroxyhexan-2-one can be synthesized through several methods. One common approach involves the selective reduction of 2-hexanone using specific reducing agents. Another method includes the biocatalytic reduction of diketones, such as 2,3-hexanedione, using enzymes like butanediol dehydrogenase .

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenolysis of cellulose using catalysts like Ni@NC combined with H3PO4. This method allows for the efficient conversion of cellulose into this compound and other valuable products .

Chemical Reactions Analysis

Types of Reactions: 1-hydroxyhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

Scientific Research Applications

1-hydroxyhexan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxyhexan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

1-hydroxyhexan-2-one can be compared with other similar compounds, such as:

    2-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group on the second carbon.

    1-Hydroxy-2-pentanone: Shorter carbon chain but similar functional groups.

    2-Hydroxy-3-hexanone: Hydroxyl group on the third carbon, leading to different chemical properties.

Uniqueness: this compound is unique due to its specific placement of the hydroxyl and ketone groups, which confer distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-hydroxyhexan-2-one

InChI

InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h7H,2-5H2,1H3

InChI Key

FDJJNIXWMAWMBP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CO

Origin of Product

United States

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